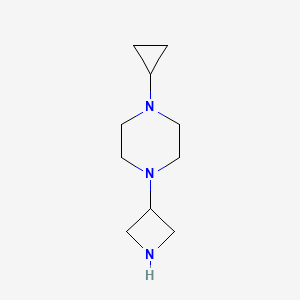
1-(Azetidin-3-yl)-4-cyclopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-cyclopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings Azetidine is a four-membered ring containing one nitrogen atom, while piperazine is a six-membered ring with two nitrogen atoms The cyclopropyl group attached to the piperazine ring adds to the compound’s structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine can be achieved through various synthetic routes. One common method involves the aza-Michael addition reaction, where an azetidine derivative reacts with a piperazine derivative under basic conditions .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is not only environmentally friendly but also suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azetidin-3-yl)-4-cyclopropylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-4-cyclopropylpiperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Cyclopropylamine: A three-membered ring with one nitrogen atom.
Uniqueness
1-(Azetidin-3-yl)-4-cyclopropylpiperazine is unique due to its combination of azetidine and piperazine rings, along with the cyclopropyl group. This structural complexity imparts unique chemical properties and potential biological activities that are not observed in simpler compounds like azetidine or piperazine alone .
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-4-cyclopropylpiperazine |
InChI |
InChI=1S/C10H19N3/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,1-8H2 |
Clé InChI |
TXUQHVQEEUBDEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCN(CC2)C3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




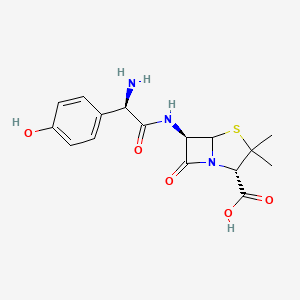

![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
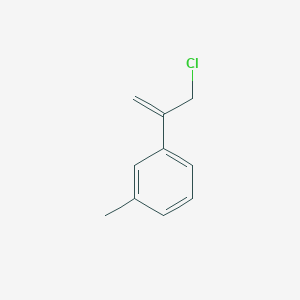
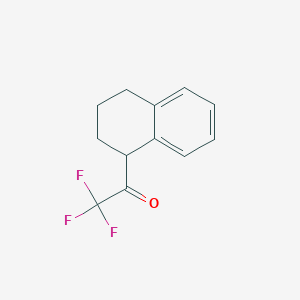
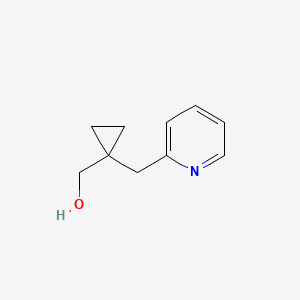
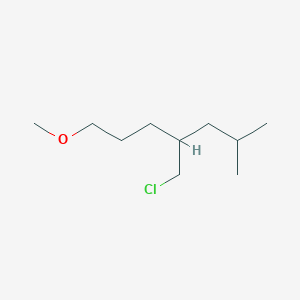
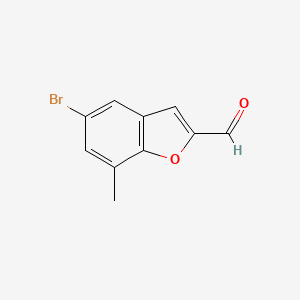
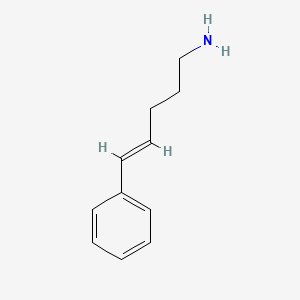
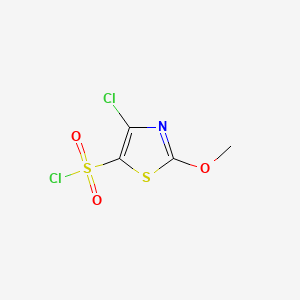

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
